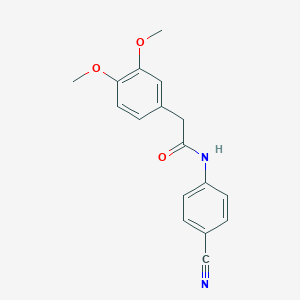
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase blood flow and decrease blood pressure in animal studies. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it has been shown to be effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life in the body, which can make it difficult to maintain consistent levels of the compound.
Direcciones Futuras
There are several future directions for the study of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further explore its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Finally, there is a need for further research into the optimal dosage and administration of this compound in order to maximize its effectiveness.
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of cancer. Its potential anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
Métodos De Síntesis
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is synthesized by reacting 3,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with ethyl chloroacetate to form this compound.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-14-6-3-12(11-18)4-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
Clave InChI |
KPBXWHAYMFSBNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)